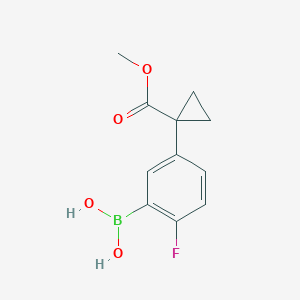

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-5-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BFO4/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,15-16H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKIONORIVSKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2(CC2)C(=O)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of the boronic acid component can help mitigate costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid can undergo several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The fluoro and methoxycarbonyl cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Substituted phenylboronic acids with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid has been investigated for its potential as a therapeutic agent due to its ability to inhibit various biological targets.

Inhibition Studies:

- Recent studies have highlighted its inhibitory effects on specific kinases, such as DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in neurodegenerative diseases and cancers. The compound exhibits nanomolar-level inhibitory activity against DYRK1A, suggesting potential for targeted therapy in conditions like Alzheimer's disease.

Case Study: Neuroprotection

In a study focused on neuroprotection, derivatives of this compound were synthesized and evaluated for their effects on cognitive function in animal models of Alzheimer's disease. Results showed:

- Cognitive Improvement: Enhanced performance in memory tasks.

- Biomarker Analysis: Reduced levels of phosphorylated tau were observed post-treatment, indicating a potential mechanism for neuroprotection.

Antimicrobial Activity

The antimicrobial properties of boronic acids have been well-documented, and this compound is no exception. Its structural similarity to other known antimicrobial agents allows it to interact with bacterial enzymes effectively.

Research Findings:

- The compound demonstrated moderate antibacterial activity against strains such as Escherichia coli and Candida albicans. In vitro studies revealed that it could inhibit the growth of these microorganisms at specific concentrations, suggesting its potential use as an antimicrobial agent .

Synthetic Applications

In synthetic chemistry, boronic acids are widely used in Suzuki coupling reactions, which are essential for constructing complex organic molecules. The unique properties of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid make it suitable for:

- Cross-coupling reactions: Facilitating the formation of carbon-carbon bonds.

- Functionalization of aromatic compounds: Allowing for the introduction of various functional groups into complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the fluoro and methoxycarbonyl cyclopropyl groups, making it less sterically hindered.

2-Fluorophenylboronic acid: Similar in structure but lacks the methoxycarbonyl cyclopropyl group.

Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the phenyl and fluoro substituents.

Uniqueness

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is unique due to the combination of its fluoro and methoxycarbonyl cyclopropyl substituents, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions in various chemical and biological contexts .

Biological Activity

2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid, with the CAS number 2377608-18-7, is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a cyclopropyl group and a fluorine atom, which may influence its interaction with biological targets.

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can affect various biological processes. The specific mechanism of action for 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid is still under investigation, but it is hypothesized to involve modulation of enzyme activity and interference with cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that boronic acids can exhibit anticancer properties through the inhibition of proteasomal activity. For instance, compounds similar to 2-Fluoro-5-(1-(methoxycarbonyl)cyclopropyl)phenylboronic acid have shown promising results in inhibiting the growth of various cancer cell lines.

- In vitro Studies :

- Mechanistic Insights :

Enzyme Inhibition

Boronic acids are also known to inhibit serine proteases and other enzymes involved in cellular regulation. The presence of the methoxycarbonyl group in this compound may enhance its binding affinity to target enzymes.

Case Studies and Research Findings

Q & A

Basic Question

- 1H/13C NMR : Verify cyclopropane integrity (δ 1.2–2.0 ppm for cyclopropyl CH₂) and boronic acid presence (broad ~δ 7–9 ppm) .

- HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., boroxines) .

- X-ray crystallography : Resolve ambiguity in cyclopropane stereochemistry .

Data Contradiction Tip : If NMR signals conflict with literature, confirm solvent effects (e.g., DMSO may suppress boronic acid protodeboronation) .

How can Suzuki-Miyaura reactions be optimized for low-yielding systems?

Advanced Question

Common issues and solutions:

Validation : Run control reactions with aryl halides of known reactivity (e.g., 4-bromotoluene) to benchmark performance .

How is hydrolytic instability of the boronic acid group mitigated?

Advanced Question

Q. Stability Data :

| Condition | Half-life (h) |

|---|---|

| pH 7, RT | >48 |

| pH 3, RT | <12 |

| pH 10, RT | <6 |

How should contradictory reactivity data across studies be resolved?

Advanced Question

- Step 1 : Compare reaction parameters (catalyst loading, solvent, temperature) .

- Step 2 : Replicate studies using identical substrates (e.g., 4-bromoanisole) to isolate compound-specific effects.

- Step 3 : Perform kinetic profiling (GC-MS) to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Case Study : If one study reports successful coupling with aryl chlorides but another does not, evaluate ligand effects (e.g., XPhos vs. SPhos) or additive use (CsF) .

What safety protocols are critical for handling this compound?

Basic Question

- PPE : Nitrile gloves, goggles, and lab coat to prevent skin/eye contact (Category 2/2A hazards) .

- Spill management : Neutralize with damp sand, collect in sealed containers, and avoid aqueous drains .

- Ventilation : Use fume hoods during weighing to prevent boronic acid dust inhalation .

Note : Degradation products (e.g., boric acid) require separate disposal per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.